molecular formula C23H22N2O3 B3014147 (4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone CAS No. 1211161-93-1

(4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

Cat. No.: B3014147
CAS No.: 1211161-93-1
M. Wt: 374.44
InChI Key: RASDXJZGVJAICP-UHFFFAOYSA-N
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Description

(4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is a useful research compound. Its molecular formula is C23H22N2O3 and its molecular weight is 374.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has explored the synthesis and evaluation of novel derivatives of benzofuran, including compounds structurally related to "(4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone", for their antimicrobial activities. For example, the synthesis of benzofuran-2-yl derivatives and their antimicrobial properties against various pathogens have been documented, revealing significant activity against bacteria and fungi, highlighting their potential as leads for antimicrobial drug development (Koca et al., 2005).

Fluorescent Logic Gates

Another application involves the design and synthesis of fluorescent logic gates utilizing piperazine and benzofuran derivatives. These compounds, studied in various solvents and conditions, exhibit unique behaviors as solvent-polarity reconfigurable fluorescent logic gates, suggesting their utility in probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).

Crystal Structure Analysis

The crystal structure of adducts involving piperidine and benzofuran derivatives has been investigated to understand their molecular conformation and interactions. Such studies contribute to the field of crystallography and molecular design by elucidating the structural basis of compound properties (Revathi et al., 2015).

Therapeutic Agent Development

Benzofuran and piperazine derivatives are also being explored for their potential as therapeutic agents. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent bacterial biofilm and MurB enzyme inhibition, indicating their potential as antibacterial agents (Mekky & Sanad, 2020).

Enantioseparation Studies

The enantioseparation of benzofuran derivatives, which is crucial for the synthesis of chiral drugs, has been studied, demonstrating the importance of these compounds in the development of enantiomerically pure pharmaceuticals (Yu, 2005).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Therefore, this compound could potentially be used in future research in medicinal chemistry and drug development.

Properties

IUPAC Name

[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-22(19-15-18(19)16-6-2-1-3-7-16)24-10-12-25(13-11-24)23(27)21-14-17-8-4-5-9-20(17)28-21/h1-9,14,18-19H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASDXJZGVJAICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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